Technical Monograph: Bdy 650-X SE Photophysics & Conjugation Chemistry
Technical Monograph: Bdy 650-X SE Photophysics & Conjugation Chemistry
Executive Summary
Bdy 650-X SE (an analog of BODIPY® 650/665-X SE) is a far-red, amine-reactive fluorophore distinguished by its high extinction coefficient, narrow emission bandwidth, and exceptional photostability.[][2][3] Unlike cyanine dyes (Cy5) or sulfonated rhodamines (Alexa Fluor 647), Bdy 650 is inherently hydrophobic and electrically neutral.[][2]
This guide addresses the specific technical challenges of working with Bdy 650-X SE. While its spectral precision allows for high-density multiplexing, its small Stokes shift (~15 nm) and lipophilic nature require rigorous adherence to specific optical configurations and conjugation protocols to prevent signal bleed-through and dye aggregation.[][2]
Photophysical Characterization
The utility of Bdy 650-X SE lies in its "spectral sharpness."[][2] It lacks the broad tailing often seen in cyanine dyes, making it ideal for multicolor panels where spectral overlap is a limiting factor.[][2]
Table 1: Quantitative Spectral Properties[1][2]
| Property | Value | Notes |
| Excitation Max | 646 nm | Optimal excitation via 633 nm (HeNe) or 640 nm (Red Diode) lasers.[][2] |
| Emission Max | 660–665 nm | Requires narrow bandpass filters (e.g., 670/14 nm).[2][4] |
| Extinction Coeff.[2][3][5][6][7][][9] (ε) | ~102,000 M⁻¹cm⁻¹ | High absorptivity leads to bright signals at low labeling ratios.[2] |
| Quantum Yield (Φ) | 0.52 | High efficiency for a far-red fluorophore.[][2] |
| Stokes Shift | ~14–19 nm | Critical: Requires steep-slope emission filters to reject excitation light.[][2] |
| Solubility | DMSO, DMF | Low aqueous solubility; requires organic co-solvent during labeling.[2] |
| Correction Factor (280nm) | 0.04 | Used to correct A280 protein concentration measurements.[2] |
Comparison: Bdy 650-X vs. Cy5 & Alexa Fluor 647[1][2][3][6]
-
Photostability: Bdy 650-X is significantly more photostable than Cy5, making it superior for confocal microscopy and high-intensity imaging.[][2]
-
pH Stability: Unlike fluorescein or some rhodamines, the Bdy core is insensitive to pH changes between 4.0 and 9.0.[2]
-
Hydrophobicity: Bdy 650 is lipophilic.[2][10] The "X" (aminohexanoyl) spacer is chemically engineered to distance the fluorophore from the protein surface, preventing fluorescence quenching caused by dye-protein hydrophobic interactions.[][2]
Chemical Mechanism: The "X" Spacer & SE Reactivity[1][2]
The suffix "SE" denotes a Succinimidyl Ester (also known as NHS ester).[2][6] This group reacts specifically with primary amines (
The "X" Factor: The 7-atom aminohexanoyl spacer ("X") is not merely structural; it is functional.[][2] Without this spacer, the hydrophobic Bdy core would likely stack against the hydrophobic pockets of the protein, leading to:
-
Quenching: Reduced quantum yield via energy transfer to the protein.[2]
-
Precipitation: Destabilization of the conjugate.[2]
Diagram 1: Conjugation Logic & Decision Tree
This diagram illustrates the decision process and chemical workflow for ensuring optimal labeling efficiency.
Caption: Workflow logic for Bdy 650-X SE conjugation, highlighting the critical buffer exchange step to remove interfering amines (Tris/Glycine) before reaction.
Validated Experimental Protocol
Safety: Bdy 650-X SE is sensitive to hydrolysis and light.[][2] Store desiccant-packed at -20°C. Dissolve immediately before use.[][2]
Reagents Required[1][2][8][10][12]
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3. (Avoid pH > 9.0 to prevent rapid hydrolysis of the SE group).[2]
-
Solvent: Anhydrous DMSO or DMF.[2]
-
Purification: Sephadex G-25 spin columns or equivalent desalting resin.[][2]
Step-by-Step Methodology
1. Protein Preparation
-
Ensure protein is in an amine-free buffer (PBS or Bicarbonate).[][2]
-
Concentrate protein to >2 mg/mL.[2] Lower concentrations result in poor labeling efficiency due to hydrolysis competition.[2]
-
Expert Insight: If the protein is in Tris, dialyze against PBS or use a rapid spin-column exchange. Tris contains primary amines that will consume the dye.[2]
2. Dye Solubilization
-
Allow the vial of Bdy 650-X SE to warm to room temperature before opening to prevent condensation.[][2]
-
Dissolve 1 mg of dye in 100 µL anhydrous DMSO (approx. 15 mM final concentration).
-
Note: Do not store this stock solution in water/buffer.[2][9]
3. Conjugation Reaction
-
Add the dye to the protein solution.[2]
-
Stoichiometry: Start with a 10:1 molar excess of dye to protein.
-
Calculation:
-
-
Mix gently (do not vortex vigorously).
-
Incubate for 60 minutes at Room Temperature in the dark with slow rotation.
4. Quenching & Purification
-
Stop the reaction by adding 100 µL of 1 M Tris (pH 8.0) or Glycine.[2] Incubate for 15 mins.
-
Pass the mixture through a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with storage buffer (e.g., PBS + 0.1% BSA).
-
Visual Check: You will see two bands on a gravity column.[2] The faster-moving band (blue/cyan) is the conjugate.[][2] The slower band is the free dye.[2]
Quality Control: Calculating Degree of Labeling (DOL)
To validate the experiment, you must determine how many dye molecules are attached per protein molecule.[][2]
Formula:
Where:
- = Absorbance at 646 nm (max).[][2]
- = Absorbance at 280 nm (protein).[][2]
- = 102,000 M⁻¹cm⁻¹.[][2][3]
- = Molar extinction coefficient of your protein (e.g., IgG ~203,000).[][2]
-
CF (Correction Factor) = 0.04 (The absorbance of Bdy 650 at 280 nm is 4% of its max absorbance).[][2]
Diagram 2: Spectral Overlap & Filter Selection
This diagram visualizes the critical need for precise filtering due to the small Stokes shift.[][2]
Caption: Optical path logic. Due to the 14nm Stokes shift, the 670/14nm filter is essential to block the 640nm excitation laser while capturing the 660nm peak.[][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Dye hydrophobicity | Do not exceed 10% DMSO in the final reaction.[][2] Add dye slowly while stirring. |
| Low DOL (< 1.0) | Buffer interference | Ensure Tris/Glycine/Azide were removed via dialysis before adding dye. |
| Low DOL (< 1.0) | Hydrolysis | Use fresh anhydrous DMSO.[2] SE groups hydrolyze in minutes in wet solvent.[2] |
| High Background | Hydrophobic binding | Add 0.05% Tween-20 to wash buffers to reduce non-specific binding of the lipophilic dye.[][2] |
References
Sources
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Spectrum [BODIPY 650/665] | AAT Bioquest [aatbio.com]
- 5. bio-techne.com [bio-techne.com]
- 6. BDY 650-X,SE, BODIPY 650/665 X NHS ester_TargetMol [targetmol.com]
- 7. utep.edu [utep.edu]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. FluoroFinder [app.fluorofinder.com]
